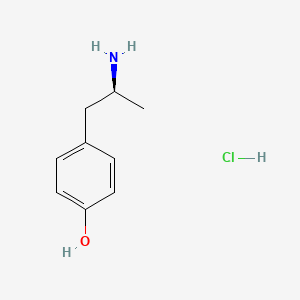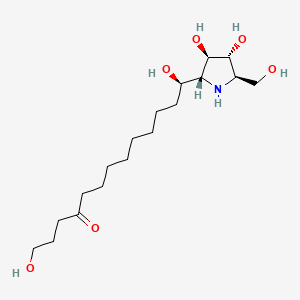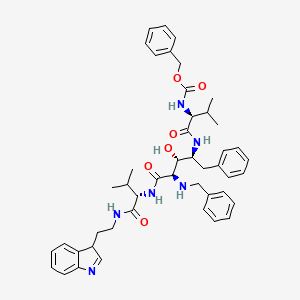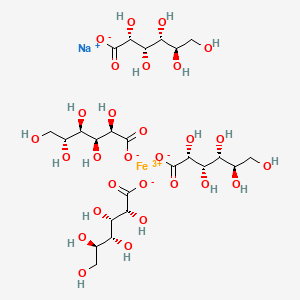
Ferrlecit 100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrlecit 100 is synthesized by forming a complex between ferric ions and gluconate in an alkaline aqueous solution. The structural formula is considered to be [NaFe2O3(C6H11O7)(C12H22O11)5]n≈200 . The preparation involves dissolving ferric chloride in water, followed by the addition of sodium gluconate and sucrose. The solution is then adjusted to an alkaline pH to stabilize the complex.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure the proper formation of the ferric gluconate complex. The solution is filtered and sterilized before being packaged into ampules for intravenous injection. Each ampule contains 62.5 mg of elemental iron as the sodium salt of a ferric ion carbohydrate complex in an alkaline aqueous solution with approximately 20% sucrose .
Análisis De Reacciones Químicas
Types of Reactions: Ferrlecit 100 primarily undergoes complexation reactions where ferric ions form stable complexes with gluconate and sucrose. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as ferric chloride, sodium gluconate, and sucrose. The reaction conditions include an alkaline pH to stabilize the complex and prevent precipitation of ferric hydroxide.
Major Products Formed: The major product formed is the sodium ferric gluconate complex, which is a stable macromolecular complex with an apparent molecular weight on gel chromatography of 289,000 – 440,000 daltons .
Aplicaciones Científicas De Investigación
Ferrlecit 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat iron deficiency anemia in patients with chronic kidney disease undergoing hemodialysis . In biology, it is used to study iron metabolism and its role in various enzymatic processes. In chemistry, it serves as a model compound for studying complexation reactions and the stability of macromolecular complexes .
Mecanismo De Acción
The mechanism of action of Ferrlecit 100 involves the endocytosis of the complex by macrophages of the reticuloendothelial system. Within the endosome of the macrophage, lysosomes fuse with the endosome, creating an acidic environment that leads to the cleavage of the complex from iron. The iron is then incorporated into ferritin, transferrin, or hemoglobin . This process helps restore iron levels in the body, which is critical for normal hemoglobin synthesis and oxygen transport .
Comparación Con Compuestos Similares
Ferrlecit 100 can be compared with other intravenous iron replacement products such as ferric carboxymaltose (Injectafer), ferumoxytol (Feraheme), iron sucrose (Venofer), and low molecular weight iron dextran (INFeD) . Unlike these compounds, this compound is known for its stability and lower incidence of adverse reactions. Its unique macromolecular structure and high molecular weight contribute to its efficacy and safety profile .
List of Similar Compounds:- Ferric carboxymaltose (Injectafer)
- Ferumoxytol (Feraheme)
- Iron sucrose (Venofer)
- Low molecular weight iron dextran (INFeD)
This compound stands out due to its specific formulation and the stability of its ferric gluconate complex, making it a preferred choice for treating iron deficiency anemia in certain patient populations .
Propiedades
Número CAS |
77257-36-4 |
|---|---|
Fórmula molecular |
C24H44FeNaO28 |
Peso molecular |
859.4 g/mol |
Nombre IUPAC |
sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/4C6H12O7.Fe.Na/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h4*2-5,7-11H,1H2,(H,12,13);;/q;;;;+3;+1/p-4/t4*2-,3-,4+,5-;;/m1111../s1 |
Clave InChI |
OZNJXEMJJHFYON-MLBGHZOFSA-J |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




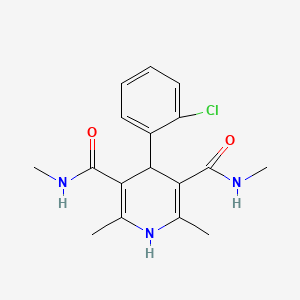




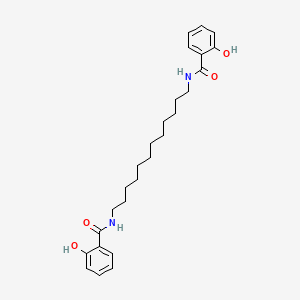
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
